Cas no 119930-76-6 (Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride)
Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride
- Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride (9CI)
- 119930-76-6
- SY282145
- O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride
- MFCD28125673
-
- MDL: MFCD28125673
- Inchi: 1S/C8H11NO.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5H,9H2,1-2H3;1H
- InChI Key: CPPUTBZSXFSYMG-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)C=CC=1C)N.Cl
Computed Properties
- Exact Mass: 173.0607417Da
- Monoisotopic Mass: 173.0607417Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.3Ų
Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1195924-1g |
O-(2,5-Dimethylphenyl)hydroxylamine Hydrochloride |
119930-76-6 | 95% | 1g |
$1320 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1195924-1g |
O-(2,5-Dimethylphenyl)hydroxylamine Hydrochloride |
119930-76-6 | 95% | 1g |
$1320 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1195924-1g |
O-(2,5-Dimethylphenyl)hydroxylamine Hydrochloride |
119930-76-6 | 95% | 1g |
$1320 | 2025-02-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945032-1g |
o-(2,5-Dimethylphenyl)hydroxylamine hydrochloride |
119930-76-6 | 98% | 1g |
¥21240.00 | 2024-08-09 |
Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride
Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride: A Comprehensive Overview
Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride is a specialized chemical compound with significant applications in the field of pharmaceuticals and organic synthesis. This compound, identified by its CAS number 119930-76-6, has garnered attention due to its unique structural properties and versatile reactivity. In this detailed overview, we will explore the compound's chemical characteristics, synthesis methods, industrial applications, and its relevance in contemporary research.
The molecular structure of Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride consists of a hydroxylamine moiety linked to a 2,5-dimethylphenyl group, with the entire molecule salted with hydrochloride. This configuration imparts distinct chemical properties that make it valuable in various synthetic pathways. The presence of the aromatic ring enhances its stability and reactivity, making it a preferred intermediate in the synthesis of more complex molecules.
In terms of synthesis, Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride is typically prepared through the reaction of 2,5-dimethylaniline with nitrous acid under controlled conditions. This process involves the diazotization of the amine followed by the reduction of the resulting diazonium salt with hydroxylamine. The hydrochloride salt form is then obtained through neutralization with hydrochloric acid. This synthetic route highlights the compound's reliance on well-established organic reactions but also underscores the need for precise control to ensure high yield and purity.
The compound's significance extends to its role as a building block in pharmaceutical research. Its structural features make it a valuable precursor in the synthesis of various pharmacologically active agents. For instance, derivatives of Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride have been explored as potential intermediates in the development of novel therapeutic agents targeting neurological disorders. Recent studies have demonstrated its utility in generating compounds that exhibit inhibitory effects on specific enzymes implicated in neurodegenerative diseases.
Moreover, the compound's reactivity has been leveraged in material science applications. The aromatic ring and hydroxylamine group contribute to its ability to participate in cross-coupling reactions, which are fundamental in constructing complex organic molecules. Researchers have utilized Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride to develop advanced polymers and coatings that exhibit enhanced durability and functionality. These materials are particularly relevant in industries requiring high-performance solutions.
In academic research, Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride has been employed to investigate reaction mechanisms and develop new synthetic methodologies. Its unique properties allow chemists to probe into details such as regioselectivity and stereoselectivity in organic transformations. Such studies not only contribute to theoretical understanding but also provide practical insights for optimizing synthetic routes in industrial settings.
The compound's safety profile is another critical aspect that warrants discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to mitigate any potential risks associated with its reactivity. Storage conditions should be carefully controlled to prevent degradation or unwanted side reactions. Additionally, exposure guidelines should be adhered to ensure worker safety during handling and experimentation.
The industrial demand for Hydroxylamine, O-(2,5-dimethylphenyl)-, hydrochloride continues to grow due to its versatility and efficiency in various chemical processes. Manufacturers specializing in fine chemicals have integrated its production into their portfolios to meet the needs of pharmaceutical companies and research institutions worldwide. As technology advances and new applications emerge,the role of this compound is expected to expand further,solidifying its position as an indispensable tool in modern chemistry.
In conclusion,Hydroxylamine,O-(2,5-dimethylphenyl)-,hydrochloride(CAS no:119930-76-6) is a multifaceted compound with broad implications across pharmaceuticals,organic synthesis,and material science。Its unique structure and reactivity make it a valuable asset for researchers and industries alike。As ongoing studies continue to uncover new applications,the importance of this compound will undoubtedly increase,underscoring its significance in advancing scientific knowledge and technological innovation。
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